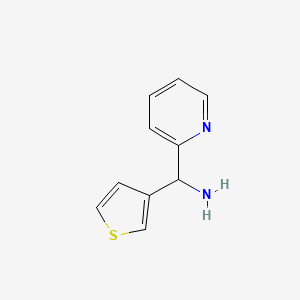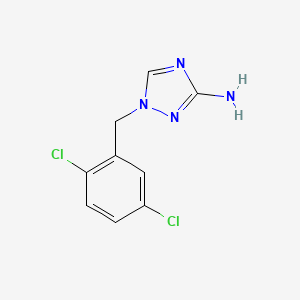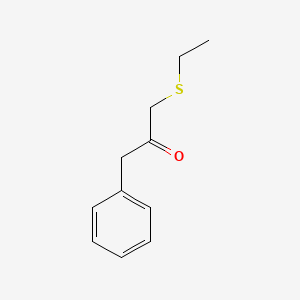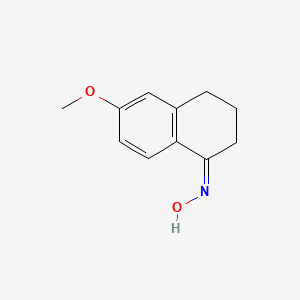
1-Amino-2,4-dimethylheptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,4-dimethylheptan-3-ol is an organic compound with the molecular formula C9H21NO It is a chiral molecule with a hydroxyl group and an amino group attached to a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-2,4-dimethylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2,4-dimethylheptan-3-one, using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonia or an amine derivative. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), can also be employed to achieve the reduction of the ketone to the desired amino alcohol.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2,4-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: 2,4-Dimethylheptan-3-one or 2,4-dimethylheptanal.
Reduction: 1-Amino-2,4-dimethylheptane.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Amino-2,4-dimethylheptan-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-2,4-dimethylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-2-methylheptan-3-ol
- 1-Amino-2,4-dimethylhexan-3-ol
- 1-Amino-2,4-dimethylheptane
Uniqueness
1-Amino-2,4-dimethylheptan-3-ol is unique due to its specific substitution pattern on the heptane backbone, which imparts distinct chemical and physical properties. Its chiral nature also makes it valuable in applications requiring enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
1-amino-2,4-dimethylheptan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-7(2)9(11)8(3)6-10/h7-9,11H,4-6,10H2,1-3H3 |
Clave InChI |
MCZMWRPWBIFNEW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)







![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)
